molecular formula C12H10N2 B1629195 N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE CAS No. 53663-33-5

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE

Cat. No.: B1629195
CAS No.: 53663-33-5
M. Wt: 182.22 g/mol
InChI Key: VZXUCJNHMKLQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5) is a bifunctional organic compound of significant interest in modern organic chemistry. Its structure incorporates a bulky, electron-rich naphthalene ring system coupled with a reactive cyanomethylamine moiety, which features a nucleophilic amino nitrogen and an electrophilic nitrile unit . This duality enables its utility as a versatile building block for the construction of more complex nitrogen-containing molecules . In research and development, this compound serves as a key precursor in sophisticated synthetic methodologies. It can be synthesized via direct N-alkylation of 1-naphthylamine with chloroacetonitrile or through alternative pathways like reductive amination . Furthermore, its cyanamide group is a valuable participant in cycloaddition chemistry and aminocyanation reactions, providing routes to diverse heterocyclic frameworks and functionalized structures . The naphthalene core can also be further functionalized using advanced tactics such as transition metal-catalyzed regioselective C-H amination, allowing for the creation of specialized derivatives for structure-activity relationship studies . This product is intended for research applications in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUCJNHMKLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617213
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-33-5
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for N 1 Naphthyl N Cyanomethylamine and Its Derivatives

Strategic Approaches to Carbon-Nitrogen Bond Construction in Cyanomethylamine Systems

The formation of the cyanomethylamine moiety is a critical step in the synthesis of the target compound. This requires the strategic construction of a carbon-nitrogen bond adjacent to a nitrile group. Modern synthetic chemistry offers several robust protocols to achieve this transformation efficiently.

Amination Protocols for N-Cyanomethylamine Formation

The direct formation of the N-cyanomethyl group on the 1-naphthylamine (B1663977) core can be achieved through several reliable amination protocols. These methods primarily include nucleophilic substitution and reductive amination pathways.

One foundational approach is the N-alkylation of 1-naphthylamine with chloroacetonitrile (B46850) . This reaction proceeds via a standard nucleophilic substitution mechanism, where the nitrogen atom of 1-naphthylamine attacks the electrophilic carbon of chloroacetonitrile. The efficiency of this reaction is typically enhanced by the use of a base to deprotonate the amine, thereby increasing its nucleophilicity, and an appropriate solvent to facilitate the reaction.

A more sophisticated method is reductive amination . This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of N-cyanomethylamines, this can be adapted by using a carbonyl compound containing a masked or precursor cyano group. A common reducing agent for this one-pot procedure is sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the starting aldehyde or ketone but is effective at reducing the intermediate iminium ion. masterorganicchemistry.comyoutube.comyoutube.com This selectivity prevents side reactions and allows the reaction to proceed in a single pot. youtube.com

Method Reactants Key Intermediates/Conditions Advantages Citation
N-Alkylation 1-Naphthylamine, ChloroacetonitrileBase (e.g., K₂CO₃), Solvent (e.g., Ethanol, THF)Direct, straightforward single-step reaction.
Reductive Amination 1-Naphthylamine, Glyoxylic Acid derivativeImine formation followed by in-situ reduction (e.g., NaBH₃CN).High specificity, avoids over-alkylation, one-pot procedure. masterorganicchemistry.comyoutube.com

Multicomponent Reaction Strategies for Complex N-Cyanomethylamine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from each component, offer a highly efficient route to complex molecules. cornell.edu The Strecker reaction is a classic example of a three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source.

This concept has been advanced through copper-catalyzed MCRs for the synthesis of cyanomethylamines. A cooperative catalytic system using CuCl and Cu(OTf)₂ can effectively catalyze the three-component coupling of an amine (like 1-naphthylamine), formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This system is notable for its ability to selectively produce N-cyanomethylamines in good yields under neutral or basic conditions. nih.gov The reaction mechanism involves the copper triflate activating formaldehyde, while copper chloride activates TMSCN to generate a cyanide anion, which then participates in the Strecker-type reaction. nih.gov

Furthermore, these MCRs can be extended to create more complex structures. By adjusting stoichiometry, the same catalytic system can facilitate five- or even seven-component couplings, leading to the formation of N,N-bis(cyanomethyl)amines or N,N'-bis(cyanomethyl)methylenediamines, respectively. nih.gov This highlights the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. nih.govrug.nl

Advanced Functionalization of Naphthalene (B1677914) Moieties for N-Cyanomethylamine Incorporation

The naphthalene core provides a scaffold that can be functionalized either before or after the attachment of the cyanomethylamine side chain. Advanced methods in regioselective amination and C-H functionalization allow for precise control over the substitution pattern of the final molecule.

Regioselective Naphthyl Amination and C-H Functionalization Tactics

Directly introducing an amino group at a specific position on the naphthalene ring is a powerful strategy. A one-step catalytic amination of naphthalene to produce naphthylamine has been developed using a V₂O₅/HZSM-5 catalyst, offering a direct route to the key precursor with high yield. rsc.org In this process, the catalyst's active sites are believed to activate both the naphthalene and ammonia (B1221849), facilitating the amination reaction. rsc.org

For pre-existing naphthylamine systems, transition metal-catalyzed C-H functionalization has become an indispensable tool for introducing further complexity. researchgate.net These reactions allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized substrates. By employing a directing group, such as a picolinamide (B142947) attached to the nitrogen of 1-naphthylamine, chemists can direct a metal catalyst to a specific C-H bond. researchgate.net This strategy has been successfully used for the C4-amination of 1-naphthylamine derivatives, providing a pathway to synthesize 4-aminated structures with high regioselectivity. researchgate.netresearchgate.net This approach is particularly valuable for creating derivatives of N-(1-naphthyl)-N-cyanomethylamine with substituents at specific positions on the naphthalene ring, which is crucial for structure-activity relationship studies in drug discovery. anr.fr

Palladium-Catalyzed Cross-Coupling for Naphthylamine Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. This reaction is instrumental in synthesizing 1-naphthylamine precursors from readily available 1-halo-naphthalenes (e.g., 1-bromo- or 1-chloronaphthalene) and an ammonia source or an ammonia equivalent.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. acs.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov This methodology offers broad functional group tolerance and allows for the synthesis of primary naphthylamines under relatively mild conditions. acs.orgnih.gov The ability to use non-gaseous ammonia precursors further enhances the practicality of this method for laboratory and industrial applications. acs.orgnih.gov

Parameter Typical Conditions for Buchwald-Hartwig Amination Citation
Substrate 1-Bromo-naphthalene, 1-Chloro-naphthalene
Amine Source Ammonia, Ammonium (B1175870) salts, or ammonia surrogates acs.orgnih.gov
Catalyst Pd(OAc)₂, Pd₂(dba)₃ acs.org
Ligand Bulky, electron-rich phosphines (e.g., dppf, cataCXium A) acs.org
Base NaOtBu, K₂CO₃, DIPEA acs.org
Solvent Toluene, Dioxane

Divergent and Convergent Synthesis Routes to Substituted N-(1-Naphthyl)-N-cyanomethylamines

The synthesis of a library of substituted this compound derivatives can be approached through either a divergent or a convergent strategy, each offering distinct advantages.

A convergent synthesis involves preparing the key fragments of the molecule separately and then combining them in a late-stage step. In this approach, a substituted 1-naphthylamine precursor would be synthesized first. This could be achieved, for example, by using a palladium-catalyzed cross-coupling reaction to introduce the desired substituents onto the naphthalene ring before the amination step. This substituted 1-naphthylamine is then coupled with chloroacetonitrile or subjected to a Strecker-type multicomponent reaction to form the final substituted this compound product. This strategy is highly efficient as it allows for the independent optimization of the synthesis of each fragment.

Conversely, a divergent synthesis begins with a common intermediate, in this case, this compound, which is then elaborated into a variety of derivatives. This approach leverages the C-H functionalization reactions discussed previously. researchgate.netresearchgate.net Starting with the parent compound, different functional groups can be introduced at various positions on the naphthalene ring in the final steps of the synthesis. For example, by installing a temporary directing group, one could selectively introduce substituents at the C4 or C8 positions of the naphthalene core. researchgate.netanr.fr This strategy is particularly powerful for rapidly generating a library of closely related analogues for screening purposes, as it minimizes the number of linear steps required to access each target molecule.

Chemoenzymatic and Asymmetric Synthetic Pathways to Chiral this compound Analogues

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, achieving stereocontrol is critical for developing compounds with specific biological activities or material properties. Chemoenzymatic and asymmetric synthesis offer powerful strategies to access enantiomerically pure or enriched versions of these compounds.

Chemoenzymatic Approaches: This strategy integrates highly selective enzymatic transformations with traditional organic synthesis. nih.gov Enzymes, operating under mild conditions, can introduce chirality with exceptional precision. For the synthesis of chiral amines, transaminases (TAs) and alcohol dehydrogenases (ADHs) are particularly relevant. rsc.org

Transaminase-Mediated Synthesis: A potential pathway to a chiral analogue could involve the asymmetric amination of a prochiral ketone precursor. For instance, a suitably functionalized naphthyl ketone could be converted into a chiral amine using a transaminase, which could then be cyanomethylated. The stereochemical outcome (either (R)- or (S)-enantiomer) can often be controlled by selecting between (R)-selective and (S)-selective transaminases.

Reductase-Mediated Synthesis: Another approach involves the kinetic resolution of a racemic precursor. A lipase (B570770) could be used for the enantioselective acetylation of a racemic alcohol intermediate, separating it into an acetylated enantiomer and an unreacted alcohol enantiomer. nih.gov Similarly, a reductase could selectively reduce one enantiomer of a racemic naphthyl-containing compound, allowing for the separation of stereoisomers. rsc.org This is exemplified by the chemoenzymatic total synthesis of nodulones C and D, which utilized a regio- and stereoselective reduction by a reductase from Magnaporthe grisea. rsc.org

Asymmetric Synthetic Pathways: These methods utilize chiral catalysts or auxiliaries to direct the stereochemical course of a reaction.

Catalytic Asymmetric Synthesis: The development of ligands for transition-metal catalysis has enabled a wide range of asymmetric transformations. nih.gov For N-N axially chiral compounds, organocatalytic atroposelective N-acylation has been demonstrated to be effective, achieving high yields and enantioselectivities. nih.gov A similar strategy could potentially be adapted for creating atropisomeric analogues of this compound where restricted rotation around the N-C(naphthyl) bond could give rise to stable enantiomers.

Substrate-Controlled Synthesis: This involves attaching a chiral auxiliary to the substrate, which directs the stereochemistry of subsequent reactions. After the desired chiral center is installed, the auxiliary is removed. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary group.

The table below summarizes potential strategies for the stereoselective synthesis of chiral analogues.

Methodology Key Reagent/Catalyst Transformation Principle Potential Application for Analogues
Chemoenzymatic Transaminase (TA)Asymmetric reductive amination of a prochiral ketone.Synthesis of chiral primary amine precursors.
Chemoenzymatic Lipase (e.g., CAL-B)Kinetic resolution of a racemic alcohol or amine precursor via acylation. nih.govSeparation of enantiomers of a functionalized precursor.
Chemoenzymatic Naphthol ReductaseStereoselective reduction of a prochiral ketone or imine. rsc.orgDirect asymmetric synthesis of a chiral amine or alcohol intermediate.
Asymmetric Chiral Isothiourea CatalystAtroposelective N-acylation. nih.govCreation of N-C axial chirality in suitable analogues.
Asymmetric Palladium / Chiral LigandAsymmetric C-H activation or cross-coupling reactions. nih.govresearchgate.netEnantioselective construction of the naphthylamine core.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. polimi.it This methodology has been successfully applied to the synthesis of this compound, demonstrating superior performance.

A highly efficient continuous flow synthesis has been developed using a system of two microstructured reactors in series. The process involves two key steps:

Diazotization: 1-Naphthylamine is reacted with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at a controlled temperature of 0–5°C in the first microreactor.

Coupling: The resulting diazo intermediate is immediately channeled into a second reactor where it is coupled with cyanomethylamine at 25°C to form the final product.

The entire process is completed with a brief residence time of only two minutes per reactor. This rapid synthesis minimizes the decomposition of the often-unstable diazo intermediate, a significant safety benefit over batch processing where such intermediates must be isolated or handled for longer periods. The continuous flow setup allows for precise control over reaction parameters such as temperature and mixing, leading to a high yield of 91% and purity exceeding 99%. The scalability of this system has been demonstrated at a lab scale with a throughput of 10 grams per hour.

The advantages of using flow chemistry for this synthesis are summarized in the comparative table below.

Parameter Continuous Flow Synthesis Classical Batch Alkylation Palladium-Catalyzed Cyanoimidation
Yield 91%60–75%89%
Reaction Time 4 minutes12–24 hours8 hours
Conditions Microreactors, 0–25°CK₂CO₃, RefluxPd(OAc)₂, Xantphos
Safety High (minimizes toxic intermediate exposure)ModerateModerate
Scalability HighModerateHigh

This data clearly illustrates the superiority of the continuous flow process in terms of reaction speed and efficiency. While palladium catalysis offers high yield and selectivity, it comes with higher reagent costs. The flow system provides a safer, faster, and more efficient alternative for the production of this compound. The principles of continuous processing, including enhanced mass and heat transfer, modularity, and process intensification, make it an attractive methodology for the modern chemical industry. polimi.itaidic.it

Elucidation of Reaction Mechanisms and Advanced Reactivity of N 1 Naphthyl N Cyanomethylamine

Mechanistic Investigations of Rearrangement Reactions Involving N-(1-Naphthyl)-N-cyanomethylamine

Rearrangement reactions of this compound and its derivatives are pivotal in organic synthesis, offering pathways to structurally diverse nitrogen-containing compounds. These transformations are often initiated by the formation of a key intermediate, a nitrogen ylide, through deprotonation of the corresponding ammonium (B1175870) salt. The subsequent rearrangement can proceed through different mechanistic pathways, primarily the Stevens and Sommelet-Hauser rearrangements.

The presence of a strong base can induce rearrangement in quaternary ammonium salts derived from this compound. The key step in these reactions is the formation of a nitrogen ylide. wikipedia.org The nature of the substituents and reaction conditions dictates whether the reaction proceeds via a nih.govnih.gov-sigmatropic shift (Stevens rearrangement) or a wikipedia.orgnih.gov-sigmatropic shift (Sommelet-Hauser rearrangement).

The Stevens rearrangement is a 1,2-rearrangement that converts quaternary ammonium salts into the corresponding amines. wikipedia.org The mechanism is thought to involve the homolytic cleavage of the N-C bond to form a diradical pair within a solvent cage, which then recombines. nih.gov This pathway generally results in the retention of configuration at the migrating carbon. wikipedia.org

The competing Sommelet-Hauser rearrangement is a wikipedia.orgnih.gov-sigmatropic rearrangement that occurs in benzylic quaternary ammonium salts. wikipedia.org This process involves deprotonation at a benzylic position to form an ylide, which then undergoes rearrangement and subsequent aromatization to yield an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org Theoretical studies suggest the Sommelet-Hauser rearrangement proceeds through a concerted transition state. nih.gov

For a hypothetical quaternary ammonium salt derived from this compound, treatment with a strong base like sodium amide could initiate these rearrangements, leading to various nitrile derivatives. The competition between these pathways is influenced by factors such as the steric and electronic properties of the substituents. nih.gov

Table 1: Comparison of Stevens and Sommelet-Hauser Rearrangements

FeatureStevens RearrangementSommelet-Hauser Rearrangement
Reaction Type nih.govnih.gov-Sigmatropic Shift wikipedia.orgnih.gov-Sigmatropic Rearrangement
Key Intermediate Nitrogen YlideNitrogen Ylide
Proposed Mechanism Diradical pair formation in a solvent cageConcerted pericyclic reaction
Typical Substrate Quaternary ammonium salts with electron-withdrawing groupsBenzylic quaternary ammonium salts
Product Rearranged amineOrtho-substituted aromatic amine

Intramolecular cyclization reactions of this compound derivatives provide a powerful strategy for the synthesis of complex nitrogen-containing polyheterocycles. These reactions can be triggered by various means, including photogenerated N-amidyl radicals. This approach allows for the construction of fused ring systems under mild conditions. rsc.org

One such strategy involves the intramolecular cascade cyclization of suitably substituted derivatives. For instance, a photogenerated N-amidyl radical from a precursor molecule can initiate a cascade cyclization to form isoindolin-1-one (B1195906) or 3,4-dihydroisoquinolin-1(2H)-one fused oxazinanes. rsc.org This method is valued for its efficiency and tolerance of various functional groups.

Another potential pathway for intramolecular cyclization involves the reaction of photogenerated N-amidyl radicals, which can lead to the formation of structurally valuable drug-like nitrogen-containing polyheterocycles. rsc.org These reactions often proceed with low catalyst loading and under mild conditions, making them attractive for synthetic applications.

Exploration of Cycloaddition Reactions with N-Cyanomethylamine Moieties

The N-cyanomethylamine moiety is a valuable precursor for the generation of azomethine ylides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. These reactions are a cornerstone for the synthesis of five-membered nitrogen heterocycles like pyrrolidines and pyrrolines. nih.govnih.gov

Azomethine ylides are 1,3-dipoles of the allyl anion type, characterized by a C-N-C framework containing four pi-electrons. nih.gov They are typically generated in situ due to their high reactivity. nih.govwikipedia.org Several methods exist for their generation from precursors like this compound:

Condensation of an aldehyde with an amine: This is one of the most straightforward methods for forming azomethine ylides. wikipedia.org

Ring-opening of aziridines: Thermal or photochemical ring-opening of aziridines can produce azomethine ylides. The stereochemistry of the ylide is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding via a conrotatory process and photochemical reactions via a disrotatory process. nih.govwikipedia.org

Deprotonation of iminium salts: The deprotonation of an iminium salt can also generate an azomethine ylide. wikipedia.org

The reactivity of the generated azomethine ylide is influenced by the substituents at its termini. Electron-withdrawing groups can stabilize the ylide. wikipedia.org In the case of this compound, the cyano group acts as an electron-withdrawing group, stabilizing the carbanionic center of the ylide.

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful tool for constructing pyrrolidine (B122466) rings with multiple stereocenters in a single step. nih.gov The reaction is highly stereo- and regioselective. wikipedia.org

The selectivity of the cycloaddition can be influenced by several factors:

Dipolarophile: The reaction works well with a variety of dipolarophiles, including alkenes and alkynes, particularly those substituted with electron-withdrawing groups. nih.gov

Catalyst: The use of chiral metal complexes as catalysts has proven effective in controlling the enantioselectivity of the cycloaddition. nih.gov

Ylide Geometry: The stereochemistry of the azomethine ylide can be retained in the cycloaddition product, especially when generated from the ring-opening of aziridines. wikipedia.org

The scope of the reaction is broad, allowing for the synthesis of a wide range of substituted pyrrolidines, including spiro-compounds and polycyclic systems. nih.gov This versatility makes it a valuable method in natural product synthesis and medicinal chemistry. nih.govwikipedia.org

Table 2: Factors Influencing 1,3-Dipolar Cycloaddition of Azomethine Ylides

FactorInfluence on the Reaction
Ylide Substituents Electron-withdrawing groups stabilize the ylide.
Dipolarophile Electron-deficient alkenes and alkynes are common and effective.
Catalyst Chiral metal catalysts can induce high enantioselectivity.
Generation Method Can determine the stereochemistry of the resulting ylide.

Electrophilic and Nucleophilic Reactions of the N-Cyanomethylamine Functionality

The this compound molecule possesses multiple reactive sites, enabling both electrophilic and nucleophilic reactions. The nitrogen atom, the aromatic naphthyl ring, and the cyanomethyl group all contribute to its diverse reactivity profile.

The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character to the molecule. youtube.com It can react with various electrophiles. For instance, in the presence of a strong base, the nitrogen can be deprotonated to form a more potent nucleophile. youtube.com However, the reaction of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. youtube.com

Conversely, the N-cyanomethylamine functionality can also participate in electrophilic reactions. The nitrogen atom can be rendered electrophilic through derivatization. For example, conversion to a species with a good leaving group on the nitrogen allows it to react with nucleophiles. wikipedia.org

The naphthyl ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution . The amino group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially attack at positions ortho and para to the amino substituent. byjus.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com

The cyanomethyl group also influences the molecule's reactivity. The cyano group is electron-withdrawing, which can affect the nucleophilicity of the nitrogen and the reactivity of the naphthyl ring. The methylene (B1212753) protons adjacent to the cyano group are acidic and can be removed by a base, which is a key step in the formation of azomethine ylides as discussed previously.

Alpha-Functionalization of the Cyanomethyl Group

The carbon atom positioned between the nitrogen and the cyano group (the α-carbon) is a prime site for functionalization. The hydrogen atoms attached to this carbon are significantly more acidic than typical alkyl C-H bonds. This increased acidity is due to the stabilizing effect of the adjacent electron-withdrawing nitrile (-CN) group, which can delocalize the negative charge of the resulting conjugate base.

Deprotonation of this α-carbon creates a potent carbon-based nucleophile, analogous to an enolate, which can react with a range of electrophiles. utdallas.edusketchy.com To achieve this, a strong, non-nucleophilic base is typically required to prevent competitive reaction at other sites. Lithium diisopropylamide (LDA) is an ideal choice, as its steric bulk hinders it from acting as a nucleophile, ensuring that it selectively deprotonates the α-carbon. youtube.comyoutube.com The reaction is generally performed at low temperatures to generate the kinetic product and avoid side reactions. youtube.com

Once formed, this nucleophilic intermediate can undergo various synthetic transformations, including:

Alkylation: Introduction of an alkyl group can be achieved by reacting the deprotonated species with an alkyl halide (e.g., methyl iodide, ethyl bromide). This is a classic SN2 reaction that forms a new carbon-carbon bond at the α-position. youtube.com

Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride, would introduce an acyl group, leading to the formation of a β-keto nitrile derivative.

These functionalization strategies provide a pathway to more complex molecular architectures, leveraging the unique reactivity of the cyanomethyl group.

Table 1: Representative Alpha-Functionalization Reactions on Cyanomethyl-like Scaffolds

Reaction TypeSubstrate TypeReagentsProduct Type
Alkylation Ketone/Nitrile1. LDA, THF, -78 °C; 2. R-Xα-Alkylated Ketone/Nitrile
Acylation Ketone/Nitrile1. LDA, THF, -78 °C; 2. RCOClβ-Keto Ketone/Nitrile

This table illustrates general reaction principles, as specific examples for this compound are not prevalent in published literature. R represents an alkyl group; X represents a halide.

Reactivity at the Naphthyl Moiety

The naphthyl ring system is susceptible to electrophilic aromatic substitution. In general, naphthalene (B1677914) preferentially undergoes substitution at the C1 (or α) position, as the carbocation intermediate (a naphthalenonium ion) formed during the reaction is more stabilized by resonance compared to the intermediate for C2 (or β) substitution. libretexts.orgwordpress.comyoutube.com

In this compound, the substituent at the C1 position is an N-alkylamino group. The nitrogen atom's lone pair of electrons makes this a powerful activating group, which donates electron density into the aromatic ring system and significantly enhances its reactivity towards electrophiles. byjus.com As an ortho-, para-director, the amino group directs incoming electrophiles to the C2 and C4 positions of the naphthyl ring. Given the steric hindrance at the peri-position (C8), substitution is most likely to occur at the C2 and C4 positions.

Key electrophilic substitution reactions applicable to this scaffold include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com Copper-catalyzed methods have also been developed for the nitration of 1-naphthylamine (B1663977) derivatives. sci-hub.seresearchgate.net The strong activating nature of the amino group means that this reaction would likely proceed under mild conditions to yield 2-nitro and 4-nitro derivatives.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is another facile transformation. Reaction with bromine (Br₂) in a suitable solvent would be expected to yield a mixture of 2-bromo and 4-bromo-N-(1-naphthyl)-N-cyanomethylamine. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). The reaction conditions, particularly temperature, can influence the regioselectivity between the kinetic (α-substituted) and thermodynamic (β-substituted) products in naphthalene systems. wordpress.comyoutube.com For this highly activated system, substitution would be expected at the ortho and para positions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Predicted Major Product(s)
Nitration HNO₃, H₂SO₄2-Nitro- and 4-nitro-N-(1-naphthyl)-N-cyanomethylamine
Bromination Br₂2-Bromo- and 4-bromo-N-(1-naphthyl)-N-cyanomethylamine
Sulfonation Fuming H₂SO₄2-Sulfo- and 4-sulfo-N-(1-naphthyl)-N-cyanomethylamine

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either as a ligand, coordinating to the metal center via its nitrogen atom, or as a substrate, typically after modification to include a leaving group like a halide.

While the direct use of this compound as a substrate is not widely documented, its halogenated derivatives would be excellent candidates for a variety of cross-coupling reactions. For instance, a bromo-substituted derivative could readily engage in well-established palladium- or copper-catalyzed transformations:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. A halogenated this compound could be coupled with a wide range of primary or secondary amines to generate more complex diamine structures. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. This would allow for the introduction of new aryl or vinyl groups onto the naphthyl ring system.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to couple aryl halides with amines, alcohols, or thiols. nih.govmdpi.com This provides an alternative to palladium-based methods for C-N bond formation.

The nitrogen atom of the cyanomethylamine moiety could also play a role as a directing group in C-H activation reactions, guiding a transition metal catalyst to functionalize a specific C-H bond, although this remains an area for further exploration.

Table 3: Potential Transition Metal-Catalyzed Reactions on a Halogenated Scaffold

Reaction NameMetal CatalystCoupling PartnersPotential Product
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)₂)Aryl-Br + R₂NHAryl-NR₂
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄)Aryl-Br + R-B(OH)₂Aryl-R
Ullmann Condensation Copper (e.g., CuI)Aryl-Br + R₂NHAryl-NR₂

Aryl-Br represents a hypothetical bromo-substituted this compound. R represents an alkyl or aryl group.

Radical Chemistry and Photoredox Processes

The field of photoredox catalysis has enabled the generation of radical species under remarkably mild conditions, typically using visible light. rsc.orgnih.gov The tertiary amine in this compound is a suitable functional group for engaging in such processes.

Through a single-electron transfer (SET) event, a photocatalyst excited by visible light can oxidize the amine to form a nitrogen-centered radical cation. This highly reactive intermediate can then follow several pathways. One likely pathway involves deprotonation at the α-carbon of the cyanomethyl group, facilitated by a mild base. This step would generate a neutral α-amino radical, which is stabilized by the adjacent nitrile group.

This α-amino radical is a key intermediate for various synthetic applications:

Intermolecular Coupling: The radical can add to electron-deficient alkenes in a Giese-type reaction or participate in other radical-radical cross-coupling events.

Intramolecular Cyclization: If the molecule contains an appropriately positioned radical acceptor (such as an alkene or another aromatic ring), the α-amino radical can undergo an intramolecular cyclization. wikipedia.org For instance, a modification of the naphthyl ring could allow for a radical cascade reaction, leading to the formation of complex polycyclic N-heterocycles. researchgate.netrsc.org

These transformations can often be achieved without the need for transition metals, using organic dyes or other organophotocatalysts, and proceed at room temperature, highlighting the sustainable nature of photoredox chemistry. mdpi.com

Table 4: Proposed Photoredox Catalytic Cycle for α-Amino Radical Formation

StepProcessDescription
1. Excitation Light AbsorptionThe photocatalyst (PC) absorbs visible light to reach its excited state (PC).
2. Oxidation (SET) Single Electron TransferThe excited photocatalyst (PC) oxidizes the amine to a radical cation, generating the reduced form of the photocatalyst (PC⁻).
3. Deprotonation Acid-Base ReactionA base removes a proton from the α-carbon, forming a neutral α-amino radical.
4. Reaction Radical TransformationThe α-amino radical engages in desired intermolecular or intramolecular reactions.
5. Catalyst Regeneration Redox ReactionThe reduced photocatalyst (PC⁻) is oxidized back to its ground state (PC), completing the cycle.

Advanced Spectroscopic and Structural Elucidation in Mechanistic Investigations of N 1 Naphthyl N Cyanomethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules in solution. For N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each proton and carbon atom, respectively. In studies of analogous naphthylamine derivatives, detailed NMR data has been instrumental in confirming their structures. rsc.org

Key insights from NMR studies include the assignment of chemical shifts for the aromatic protons of the naphthyl group and the aliphatic protons of the cyanomethylamine moiety. For example, in 1-(naphthalen-1-yl)methanamine, the protons of the CH2 group appear at approximately 4.17 ppm, while the aromatic protons resonate between 7.34 and 7.96 ppm. chemicalbook.com The coupling patterns observed in ¹H NMR can reveal the connectivity of atoms and provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign all proton and carbon signals, especially in complex derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Naphthyl Aromatic Protons7.3 - 8.2119 - 148
N-CH₂-CN~ 4.2~ 35-45
C≡N-~ 115-120

Note: The chemical shift ranges are approximate and based on analogous compounds; they can vary based on the solvent and specific molecular structure. rsc.orgchemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Reaction Intermediates

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for probing the gas-phase ion chemistry of this compound. By selecting a specific parent ion and subjecting it to collision-induced dissociation, detailed information about its fragmentation pathways can be obtained. This is vital for structural confirmation and for identifying potential reaction intermediates in mechanistic studies.

The fragmentation of the molecular ion of this compound would be expected to involve characteristic losses based on its structure. Common fragmentation patterns for similar aromatic amines include the loss of small neutral molecules or radicals. miamioh.edu For instance, in the mass spectrum of 1-naphthalenemethylamine, prominent fragments are observed corresponding to the loss of a hydrogen atom and other cleavages of the naphthyl ring system. chemicalbook.com For N-alkyl-N-perfluoroacyl-α-amino acids, the formation of nitrilium cations via complex decomposition processes is a characteristic fragmentation route. nih.gov The study of ketamine analogues, which share some structural similarities, shows that α-cleavage and subsequent losses of radicals are key fragmentation pathways. nih.gov

Table 2: Plausible Fragmentation Pathways of this compound in MS/MS

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossFragmentation Pathway
[M]+•[M-HCN]+•HCNLoss of hydrogen cyanide
[M]+•[M-•CH₂CN]+•CH₂CNCleavage of the N-CH₂CN bond
[M]+•[C₁₀H₇NHCH₂]+•CNLoss of the cyano radical
[M]+•[C₁₀H₇]+•N(H)CH₂CNCleavage of the N-naphthyl bond

Note: This table represents hypothetical fragmentation pathways based on the principles of mass spectrometry and data from analogous compounds. chemicalbook.commiamioh.edunih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. loc.gov These methods are particularly useful for identifying the functional groups present in this compound and its derivatives.

The FTIR spectrum of this compound is expected to show several key absorption bands. The nitrile (C≡N) stretching vibration typically appears as a sharp band around 2200-2300 cm⁻¹. researchgate.net The N-H stretching of the amine group would be observed in the region of 3100-3700 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations of the naphthyl group give rise to a series of bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. Raman spectroscopy provides complementary information and can be particularly useful for observing the symmetric vibrations of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-HStretch3100 - 37003100 - 3700
C-H (aromatic)Stretch3000 - 31003000 - 3100
C≡NStretch2200 - 23002200 - 2300
C=C (aromatic)Stretch1400 - 16001400 - 1600

Note: These are expected frequency ranges and can be influenced by the molecular environment and physical state. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination of N-Cyanomethylamine Derivatives

While NMR provides information about the structure in solution, X-ray crystallography offers an unparalleled level of detail regarding the precise arrangement of atoms in the solid state. For derivatives of this compound that form suitable single crystals, this technique can determine bond lengths, bond angles, and torsional angles with very high precision.

Crystallographic studies on related structures, such as N'-(4-chlorobenzylidene)-1-naphthylamine and N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, have provided valuable insights into their molecular conformations and intermolecular interactions. nih.govmdpi.com For example, in N'-(4-chlorobenzylidene)-1-naphthylamine, the dihedral angle between the naphthyl and benzene (B151609) rings was determined to be 66.53 (5)°. nih.gov In the crystal structure of N-methyl-N-phenylaminomethyl 2-naphthyl ketone, weak C—H⋯O and C—H⋯π hydrogen bonds stabilize the periodic organization of the molecules. researchgate.net Such data is crucial for understanding the physical properties of the material and for designing new materials with desired properties.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment in Enantiomerically Pure Samples

For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of enantiomerically pure samples. nih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which are highly sensitive to their three-dimensional structure. nih.gov

Studies on similar chiral naphthyl derivatives, such as 1-(1-naphthyl)ethylamine, have shown that the CD spectrum is dependent on the conformational structure of the molecule. nist.govnist.gov By comparing the experimental CD spectrum of a new chiral derivative to the spectra of related compounds with known absolute configurations, or to theoretical spectra, the absolute configuration of the new compound can be determined. nist.gov This is particularly important where the biological activity or physical properties of a molecule are highly dependent on its stereochemistry. Induced CD signals can also be observed when achiral compounds bind to chiral biomolecules. nih.gov

Computational and Theoretical Research on this compound Remains Undocumented in Publicly Available Literature

A comprehensive search for computational and theoretical studies on the chemical compound this compound (also known as 2-((naphthalen-1-yl)amino)acetonitrile, CAS No. 5544-79-6) has found no specific research articles or publicly available data. Consequently, the detailed analysis requested—including quantum chemical calculations, molecular dynamics simulations, and in silico design of analogues—cannot be provided at this time.

The inquiry specified a structured article focusing on several advanced computational methodologies. These methods are indeed powerful tools in modern chemistry for understanding molecular properties and reactivity. For instance, Density Functional Theory (DFT) is widely used to calculate optimized molecular geometries and various reactivity descriptors, such as HOMO-LUMO energy gaps and electrostatic potential maps. nih.govscispace.com Similarly, Ab Initio methods offer high-accuracy energy profiles, which are crucial for characterizing transition states in chemical reactions.

Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes of molecules and to understand the effects of solvents on their structure and behavior. This technique provides insights into how a molecule like this compound might behave in a biological or chemical system over time.

Furthermore, computational chemistry plays a vital role in the elucidation of reaction pathways , helping to predict whether a reaction is under kinetic or thermodynamic control. nih.govnih.gov It is also used for the prediction of spectroscopic signatures (like NMR, IR, and UV-Vis spectra), which can aid in the experimental identification and characterization of compounds. nih.gov

Finally, in silico design allows researchers to create and evaluate virtual analogues of a lead compound, tailoring their properties for specific applications. This approach accelerates the discovery of new molecules with enhanced characteristics.

While these computational techniques are well-established and frequently applied to a wide range of molecules, it appears that this compound has not been the subject of such published research. Without primary research data, the generation of a scientifically accurate article with detailed findings and data tables, as requested, is not possible.

Applications of N 1 Naphthyl N Cyanomethylamine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Synthon for the Construction of Complex Organic Architectures

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. N-(1-Naphthyl)-N-cyanomethylamine is a prime example of a versatile synthon, offering multiple reaction sites for the construction of intricate organic structures. The naphthyl ring can participate in electrophilic aromatic substitution reactions, the secondary amine is nucleophilic and can be alkylated or acylated, and the cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of carbon-carbon bonds.

A notable application of this compound is as an intermediate in the synthesis of the antifungal agent, terbinafine (B446). While various synthetic routes to terbinafine exist, the structural backbone of N-(1-naphthyl)methylamine is a core component of the final drug molecule. The cyanomethyl group in this compound represents a masked methylamine (B109427) equivalent after reduction, showcasing its utility as a stable and reactive synthon in the assembly of complex pharmaceutical compounds.

The reactivity of this compound can be harnessed in various ways, as summarized in the table below.

Reaction Type Reagents and Conditions Major Products Synthetic Utility
OxidationPotassium permanganate, chromium trioxideNaphthyl ketones or aldehydesIntroduction of carbonyl functionality
ReductionLithium aluminum hydride, sodium borohydrideNaphthylaminesConversion of the nitrile to an amine
SubstitutionAlkyl halides, acyl chloridesSubstituted naphthyl derivativesElaboration of the amine functionality

Role as a Precursor to Diverse Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. frontiersin.orgmdpi.comnih.govnih.gov The structural features of this compound make it a promising precursor for the synthesis of a variety of these important ring systems.

The presence of the naphthyl ring and the nitrogen atom allows for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, derivatives of this compound could potentially undergo intramolecular cyclization to form benzo[c]phenanthridine-type structures, a core motif in several biologically active alkaloids. Furthermore, the cyanomethyl group can be a key participant in the construction of heterocyclic rings. Cyanamides are known to participate in [3+2] cycloaddition reactions, opening pathways to the synthesis of tetrazoles and other five-membered heterocycles. nih.gov

The following table highlights some representative nitrogen-containing heterocycles and general synthetic strategies where a synthon like this compound could be employed.

Heterocycle General Synthetic Method Potential Role of this compound Derivative
QuinolinesFriedländer annulation, Combes quinoline (B57606) synthesisAs a substituted amine precursor.
ImidazolesRadziszewski synthesis, multicomponent reactionsAs the amine component, with the cyano group participating in cyclization.
Tetrazoles[3+2] cycloaddition of a nitrile with an azideThe cyano group of a derivative could act as the dipolarophile.
Benzo[c]phenanthridinesIntramolecular cyclization of N-aryl enaminesAn appropriately substituted this compound derivative could serve as the cyclization precursor.

Development of Novel Reagents and Catalysts Featuring the N-Cyanomethylamine Moiety

The broader class of compounds containing amine and cyano functionalities has seen application in catalysis. For example, polyoxometalates, which are metal-oxo clusters, have been explored for the catalytic reduction of nitrogen oxides and their derivatives. researchgate.net While this is a different class of catalyst, it highlights the potential for nitrogen and cyano-containing compounds to play a role in catalytic systems. The development of catalysts based on the this compound scaffold remains an area ripe for exploration.

Application in Multi-Step Total Synthesis Endeavors (focusing on synthetic methodology development)

The total synthesis of complex natural products is a driving force for the discovery and development of new synthetic methodologies. rsc.orgnih.govbohrium.comresearchgate.netresearchgate.net Although no total synthesis has been reported that explicitly uses this compound as a key starting material, the strategic importance of related α-aminonitriles is well-established.

For instance, the total synthesis of the natural product (-)-quinine, a landmark achievement in organic synthesis, has been accomplished using a strategy that involves a Strecker-type cyanation. frontiersin.org This reaction introduces a cyanomethylamine-like functionality that is crucial for the subsequent construction of the complex molecular architecture. This example underscores the potential of α-aminonitriles, including this compound, to serve as key building blocks in the development of novel synthetic strategies for the total synthesis of bioactive molecules.

The following table outlines several strategies in total synthesis where α-aminonitriles could be strategically employed.

Synthetic Strategy Role of α-Aminonitrile Potential Advantage
Convergent SynthesisAs a pre-functionalized building block for one of the major fragments.Increases overall efficiency and allows for late-stage diversification.
Biomimetic SynthesisAs a stable precursor to an iminium ion for subsequent cyclization.Mimics natural biosynthetic pathways, often leading to efficient and stereoselective syntheses.
Diversity-Oriented SynthesisAs a versatile scaffold that can be readily modified to generate a library of compounds.Facilitates the exploration of chemical space and the discovery of new bioactive molecules.

Functionalization of Nanomaterials via this compound Derivatives

The functionalization of nanomaterials is a rapidly growing field with applications in medicine, electronics, and materials science. nih.gov The unique properties of this compound and its derivatives make them attractive candidates for the surface modification of various nanomaterials.

The naphthyl group can participate in non-covalent interactions, such as π-π stacking, with the surface of carbon-based nanomaterials like graphene and carbon nanotubes. nih.gov This provides a straightforward method for anchoring the molecule to the nanomaterial surface without altering its bulk properties. The amine and cyano groups, on the other hand, offer sites for covalent attachment. The amine can be reacted with carboxylic acid groups on the surface of oxidized nanomaterials, while the cyano group can be hydrolyzed to a carboxylic acid for further functionalization.

The table below summarizes different nanomaterials and potential functionalization strategies using derivatives of this compound.

Nanomaterial Functionalization Strategy Potential Application
Graphene OxideCovalent attachment via amidation of surface carboxylic acid groups.Enhanced dispersibility in various solvents, biosensors.
Carbon NanotubesNon-covalent functionalization via π-π stacking of the naphthyl group.Drug delivery, composite materials with improved mechanical properties.
Gold NanoparticlesCovalent attachment of a thiol-modified derivative to the gold surface.Targeted drug delivery, diagnostic assays.
Silica NanoparticlesCovalent attachment of a silane-modified derivative to surface hydroxyl groups.Chromatography, catalysis.

Structure Reactivity Relationships and Derivatives of N 1 Naphthyl N Cyanomethylamine

Systematic Variation of the Naphthyl Substitution Pattern and its Impact on Reactivity

The naphthyl ring is not merely a passive scaffold but an active participant in the chemical reactions of N-(1-naphthyl)-N-cyanomethylamine. The position and electronic nature of substituents on this ring system can profoundly alter the molecule's reactivity by modifying the electron density at the nitrogen atom and introducing steric effects.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, attached to the naphthyl ring increase the electron density on the nitrogen atom. This enhancement of nucleophilicity makes the amine more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the nitrogen's nucleophilicity, potentially slowing down or inhibiting reactions at the amine center. frontiersin.orgboisestate.edu The position of the substituent is also critical; groups at the ortho- and para-positions (positions 2, 4, and 5) have a more pronounced electronic influence on the amino group compared to those at meta-positions.

Furthermore, the steric bulk of substituents, particularly at the C8 position adjacent to the nitrogen, can create significant steric hindrance. youtube.com This can impede the approach of reagents to the nitrogen atom or the cyanomethyl group, thereby influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction. For instance, in reactions like N-alkylation or acylation, a bulky substituent at the C8 position could favor reactions at the less hindered cyanomethyl group or lead to different conformational preferences that affect reactivity.

Substituent TypePosition on Naphthyl RingExpected Impact on Nitrogen NucleophilicityExpected Impact on Reactivity
Electron-Donating (e.g., -OCH₃, -CH₃)C4, C5IncreaseEnhanced reactivity in nucleophilic reactions (e.g., alkylation, acylation).
Electron-Withdrawing (e.g., -NO₂, -Cl)C4, C5DecreaseDiminished reactivity in nucleophilic reactions; may activate the naphthyl ring for nucleophilic aromatic substitution. frontiersin.org
Bulky Group (e.g., -tBu)C8Minimal electronic impactSignificant steric hindrance, potentially blocking reactions at the nitrogen center and influencing stereoselectivity. youtube.com
Halogen (e.g., -Br)C4Weakly deactivating (inductive)Decreased nitrogen nucleophilicity; can serve as a handle for cross-coupling reactions to introduce further diversity. nih.gov

This table presents expected trends based on general principles of organic chemistry, as direct comparative studies on substituted this compound are not extensively documented.

Investigations into Substituents on the Cyanomethyl Group and their Electronic/Steric Influence

Modifications to the cyanomethyl group (-CH₂CN) offer another avenue to fine-tune the reactivity of the parent compound. Introducing substituents at the α-carbon (the carbon atom adjacent to the cyano group) can exert significant electronic and steric effects.

The hydrogens on the α-carbon are acidic due to the electron-withdrawing nature of the adjacent cyano group. This allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various C-C bond-forming reactions. Introducing an additional electron-withdrawing group at this position would further increase the acidity of the remaining α-hydrogen, facilitating carbanion formation. Conversely, an electron-donating group would decrease its acidity.

The steric profile of the α-substituent is also a key factor. A bulky substituent can hinder the approach of both bases for deprotonation and electrophiles for subsequent reaction. This steric hindrance can be leveraged to control selectivity in synthetic transformations. For example, the reaction of the corresponding carbanion with an electrophile could exhibit diastereoselectivity if a chiral center is present elsewhere in the molecule or on the substituent itself.

α-Substituent on Cyanomethyl GroupElectronic EffectSteric InfluencePredicted Impact on Reactivity
-CH₃ (Methyl)Electron-donatingModerateDecreases acidity of α-proton; increases steric bulk, potentially slowing reaction rates.
-Ph (Phenyl)Electron-withdrawing (inductive), ResonantSignificantIncreases acidity of α-proton; introduces significant steric bulk, which could direct reaction pathways.
-CO₂Et (Ester)Electron-withdrawingModerateSignificantly increases acidity of α-proton, facilitating easier formation of the nucleophilic carbanion.
-CN (Cyano)Electron-withdrawingMinimalGreatly increases acidity, making the methylene (B1212753) protons readily removable.

This table illustrates the influence of hypothetical substituents on the cyanomethyl moiety based on established chemical principles, as specific research on substituted this compound is limited.

Exploration of Diastereoselective and Enantioselective Transformations of this compound Scaffolds

The development of asymmetric transformations is a cornerstone of modern organic synthesis. For scaffolds like this compound, the inherent chirality of substituted derivatives or the potential for creating new stereocenters makes the exploration of stereoselective reactions a fertile area of research. The bulky naphthyl group can play a crucial role in inducing facial selectivity in reactions.

Diastereoselective Transformations: If a chiral center already exists within the molecule (for example, through a substituent on the cyanomethyl group or the naphthyl ring), new stereocenters can be introduced with a preference for one diastereomer. The existing stereocenter and the rigid naphthyl group can effectively shield one face of the reacting center, directing the incoming reagent to the opposite face. chegg.comchegg.com

Enantioselective Transformations: In the absence of a pre-existing stereocenter, enantioselectivity can be achieved using external chiral agents, such as chiral catalysts or auxiliaries. For instance, the enantioselective C-H activation or functionalization of the naphthyl ring, catalyzed by a chiral palladium complex, could generate atropisomers if rotation around the C-N bond is restricted. nih.govresearchgate.net Similarly, enantioselective reactions at the cyanomethyl group, such as an asymmetric Michael addition of the corresponding carbanion, can be envisioned using chiral phase-transfer catalysts or chiral metal complexes. researchgate.netnih.gov The development of such reactions for N-aryl amine scaffolds is an active area of research. researchgate.netnih.gov

Reaction TypeChiral Control MethodPotential ProductReported ee/dr (on related scaffolds)
C-H Amination of Naphthyl RingChiral Phosphoric Acid (CPA) CatalystAxially chiral N,N'-binaphthyl diamine derivativesUp to 94% ee nih.gov
C-H Activation/CycloadditionChiral Ligand (e.g., NOBINAc) with Palladium CatalystChiral cycloadductsUp to 96% ee nih.govresearchgate.net
Michael Addition of α-carbanionChiral Phase-Transfer CatalystChiral γ-aminonitrilesHigh enantioselectivities often achieved.
N-ArylationCatalytic Asymmetric ReactionAtropisomeric anilide derivativesHigh enantioselectivity reported. nih.gov

ee = enantiomeric excess; dr = diastereomeric ratio. Data is based on transformations of analogous naphthylamine or N-aryl amine scaffolds, indicating potential avenues for this compound.

Development of Robust Structure-Reactivity Models for N-Cyanomethylamine Chemistry

To move beyond qualitative predictions and enable the rational design of new derivatives and reactions, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are invaluable tools. mdpi.comnih.govnih.gov These models seek to establish a mathematical relationship between the chemical structure and the observed reactivity or properties of a compound.

For the N-cyanomethylamine family, such models would correlate structural descriptors with reactivity data. Structural descriptors can be categorized as:

Electronic: Parameters like the Hammett constant (σ) for substituents on the naphthyl ring, calculated atomic charges, or energies of frontier molecular orbitals (HOMO/LUMO). walisongo.ac.id

Steric: Descriptors such as Taft steric parameters (Es) or van der Waals volumes that quantify the size and shape of substituents.

Hydrophobic: The partition coefficient (logP), which describes the lipophilicity of the molecule. youtube.com

By performing a series of reactions with systematically varied N-cyanomethylamine derivatives and measuring the reaction rates or equilibrium constants, a dataset can be generated. Multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a QSAR model. nih.gov For example, a simplified model for a reaction at the nitrogen center might take the form of the Hammett equation, relating the logarithm of the reaction rate constant to the electronic parameter of the substituent on the naphthyl ring. More complex models could incorporate multiple descriptors to provide a more accurate prediction of reactivity across a wider range of derivatives. nih.govyoutube.com Such robust models can significantly accelerate the discovery of new compounds with desired reactivity profiles by prioritizing the synthesis of the most promising candidates.

Model TypeKey DescriptorsApplicationExample Equation Form
Linear Free-Energy Relationship (LFER)Hammett (σ), Taft (Es) constantsPredicts substituent effects on reaction rates and equilibria.log(k/k₀) = ρσ
Multiple Linear Regression (MLR) QSARElectronic (E_HOMO, E_LUMO), Steric (Molar Refractivity), Hydrophobic (logP)Correlates multiple structural features with biological activity or chemical reactivity. walisongo.ac.idActivity = c₀ + c₁σ + c₂Es + c₃logP
DFT-based Reactivity IndicesFukui functions, Global electrophilicity index (ω)Predicts the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.govresearchgate.netN/A

These models represent established methodologies in physical organic chemistry that could be applied to develop a predictive understanding of this compound chemistry.

Future Research Directions and Emerging Paradigms in N 1 Naphthyl N Cyanomethylamine Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

For the synthesis of N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE, ML algorithms can be trained on existing data for similar N-arylamine and cyanomethylamine formations to predict yields, identify potential byproducts, and suggest the most effective catalysts and solvent systems. nih.gov This data-driven approach can significantly reduce the time and resources required for experimental optimization. iscientific.org Furthermore, AI can be employed in retrosynthetic analysis to devise the most efficient pathways to the target molecule, starting from readily available precursors. nih.goviscientific.org The ability of machine learning models to generalize from existing chemical knowledge allows them to propose viable synthetic routes for new compounds, even if the specific reactions have not been previously reported. nih.gov

Table 1: Potential Applications of AI/ML in this compound Synthesis

Application AreaAI/ML Tool/TechniquePotential Impact
Reaction Prediction Graph Convolutional Neural Networks, Transformer ModelsPredict major products, yields, and stereoselectivity. ijsetpub.com
Retrosynthesis Planning Monte Carlo Tree Search, Deep Neural NetworksPropose novel and efficient synthetic routes. iscientific.org
Reaction Optimization Bayesian Optimization, Reinforcement LearningIdentify optimal reaction conditions (temperature, pressure, catalyst). researchgate.net
Catalyst Discovery High-Throughput Virtual ScreeningIdentify novel and more efficient catalysts for the synthesis.

Sustainable and Environmentally Benign Synthetic Strategies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for its preparation. This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgnih.gov

Key areas of investigation will include:

Catalysis: The development of highly efficient and recyclable catalysts, such as those based on earth-abundant metals or even metal-free catalysts, can significantly reduce waste and environmental impact. rsc.org Nanocatalysts, for instance, offer high surface area and reactivity, often enabling reactions to proceed under milder conditions. rsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can lead to dramatically shorter reaction times and increased product yields, contributing to a more energy-efficient process. rsc.orgrsc.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. rsc.org

Bio-inspired Catalysis and Biotransformations Involving N-Cyanomethylamine Structures

Nature provides a rich source of inspiration for the development of novel catalytic systems. ornl.gov Bio-inspired catalysts, which mimic the active sites of enzymes, offer the potential for highly selective and efficient transformations under mild conditions. ornl.govanl.gov For the synthesis and modification of N-cyanomethylamine structures, researchers are exploring the design of artificial metalloenzymes and other biomimetic catalysts. nih.gov These systems can offer unparalleled control over stereoselectivity, a crucial factor in the synthesis of biologically active molecules.

Biotransformations, which utilize whole cells or isolated enzymes to carry out chemical reactions, represent another promising avenue. While the direct enzymatic synthesis of this compound may be challenging, enzymes could be employed for the stereoselective modification of the naphthalene (B1677914) ring or for the introduction of other functional groups.

Exploration of this compound in Materials Science and Supramolecular Chemistry

The unique photophysical and electronic properties of the naphthalene moiety make this compound and its derivatives attractive candidates for applications in materials science. rsc.orgbath.ac.uk The rigid and planar structure of the naphthyl group can facilitate π-π stacking interactions, leading to the formation of ordered supramolecular assemblies. rsc.org

Future research is likely to explore the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of naphthalene derivatives suggest their potential use as emitters or host materials in OLEDs.

Organic Semiconductors: The ability to form ordered structures could lead to applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Sensors: The nitrogen and cyano groups can act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemical sensors. researchgate.net

Supramolecular chemistry, the study of non-covalent interactions, will be crucial in understanding and controlling the self-assembly of this compound-based materials into functional architectures like nanotubes and sheets. rsc.org

Cross-Disciplinary Research at the Interface of Organic Chemistry and Related Fields

The future of chemical research lies in collaboration across different scientific disciplines. nih.govopenaccessgovernment.org The study of this compound provides a fertile ground for such interdisciplinary endeavors.

Table 2: Examples of Cross-Disciplinary Research with this compound

DisciplinesPotential Research Focus
Organic Chemistry & Medicinal Chemistry Design and synthesis of novel derivatives with potential therapeutic activities.
Organic Chemistry & Materials Science Development of new functional materials for electronic and photonic applications. rsc.org
Organic Chemistry & Computational Chemistry In-depth theoretical studies of the electronic structure and reactivity to guide experimental work.
Organic Chemistry & Biology Investigation of the interactions of the compound with biological systems to understand its mechanism of action.

By fostering collaborations between organic chemists, biologists, materials scientists, and computational chemists, a more comprehensive understanding of the properties and potential applications of this compound can be achieved. nih.govresearchgate.net This synergistic approach will be essential for translating fundamental chemical knowledge into practical innovations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(1-naphthyl)-N-cyanomethylamine in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar naphthylamines (e.g., N-phenyl-1-naphthylamine), researchers should:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Store the compound in airtight containers away from oxidizers, as naphthylamine derivatives may emit toxic fumes under combustion .
  • Conduct regular hazard assessments, including monitoring for acute toxicity (e.g., respiratory irritation) and chronic exposure risks .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Methodological Answer : While direct synthesis methods for this compound are not detailed in the evidence, analogous protocols for naphthylamine derivatives suggest:

  • Using nucleophilic substitution or condensation reactions between 1-naphthylamine and cyanomethylating agents (e.g., cyanogen bromide) under anhydrous conditions .
  • Common pitfalls include incomplete purification (leading to byproducts) and moisture sensitivity. Column chromatography or recrystallization in non-polar solvents is advised for isolation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer :

  • Step 1 : Compare experimental spectra with computational predictions (e.g., DFT calculations for expected chemical shifts or vibrational modes).
  • Step 2 : Cross-validate using complementary techniques (e.g., X-ray crystallography for structural confirmation, if crystalline) .
  • Step 3 : Analyze solvent effects or tautomeric equilibria that may alter spectral profiles .
  • Example Table: Hypothetical NMR data comparison (based on naphthylamine analogs):
Proton EnvironmentExpected δ (ppm)Observed δ (ppm)Deviation Analysis
Naphthyl H-27.8–8.17.9Conformational stability
Cyanomethyl (-CN)3.5–4.03.7Minimal solvent interaction

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Test palladium/copper-based systems, as naphthylamine derivatives often require metal catalysts for C–N bond activation .
  • Reaction Monitoring : Use HPLC or LC-MS to track intermediates and byproducts, especially cyanide-related degradation .
  • Controlled Variables : Maintain inert atmospheres (argon/nitrogen) to prevent oxidation of the cyanomethyl group .

Q. How can researchers address contradictions in toxicity data for naphthylamine derivatives like this compound?

  • Methodological Answer :

  • Data Triangulation : Compare results across in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent studies) to identify species-specific effects .
  • Dose-Response Analysis : Use logarithmic scaling to distinguish threshold effects from linear low-dose responses .
  • Mechanistic Studies : Probe metabolic pathways (e.g., cytochrome P450 interactions) to explain variability in toxicity profiles .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer :

  • Apply multivariate regression to identify factors (e.g., temperature, solvent polarity) with the strongest correlation to yield .
  • Use ANOVA to test significance between experimental batches, ensuring sample sizes ≥3 for reproducibility .

Q. How should researchers validate the purity of this compound for use in catalytic studies?

  • Methodological Answer :

  • Quantitative Analysis : Combine elemental analysis (C/H/N) with mass spectrometry to confirm molecular composition .
  • Impurity Profiling : Use GC-MS or TLC to detect trace solvents or unreacted starting materials (e.g., residual 1-naphthylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.